molecular formula AsClH5N3 B14257909 Arsoramidohydrazidous chloride CAS No. 220507-19-7

Arsoramidohydrazidous chloride

Cat. No.: B14257909
CAS No.: 220507-19-7
M. Wt: 157.43 g/mol
InChI Key: UIPXKYOMALHRAY-UHFFFAOYSA-N
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Description

Arsoramidohydrazidous chloride (systematic IUPAC name pending verification) is a synthetic organoarsenic compound characterized by a hydrazide functional group (-NH-NH₂) bound to an arsenic-containing aromatic core, with a chloride counterion.

Key structural features include:

  • Arsenic center: Likely in a +3 or +5 oxidation state, influencing reactivity and toxicity.
  • Hydrazide moiety: Imparts nucleophilic and chelating properties.
  • Chloride ion: Enhances solubility in polar solvents.

Properties

CAS No.

220507-19-7

Molecular Formula

AsClH5N3

Molecular Weight

157.43 g/mol

InChI

InChI=1S/AsClH5N3/c2-1(3)5-4/h5H,3-4H2

InChI Key

UIPXKYOMALHRAY-UHFFFAOYSA-N

Canonical SMILES

NN[As](N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of arsoramidohydrazidous chloride typically involves the reaction of arsenic trichloride with hydrazine derivatives under controlled conditions. One common method includes the following steps:

    Reaction Setup: A three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet tube is used.

    Reagents: Arsenic trichloride and a hydrazine derivative are the primary reagents.

    Reaction Conditions:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes:

Chemical Reactions Analysis

Types of Reactions

Arsoramidohydrazidous chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Arsoramidohydrazidous chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of arsoramidohydrazidous chloride involves its interaction with cellular components:

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with arsoramidohydrazidous chloride:

Compound Molecular Formula Key Features Applications References
2-Hydrazinobenzoic acid hydrochloride C₇H₈N₂O₂·HCl Aromatic hydrazide with a carboxylic acid group; forms stable complexes with metals. Intermediate in synthesis of heterocyclic compounds (e.g., antitumor agents).
Anagrelide Related Compound A Hydrochloride C₁₁H₁₄Cl₂N₂O₂·HCl Dichlorinated benzylaminoacetate derivative; undergoes hydrolysis under acidic conditions. Impurity profiling in pharmaceutical quality control.
Hydrochlorothiazide C₇H₈ClN₃O₄S₂ Sulfonamide-based diuretic; structurally distinct but shares chloride counterion and aromaticity. Hypertension management; inhibits renal sodium reabsorption.
Tiaramide Hydrochloride Not specified Contains hydrazide and sulfonamide groups; analyzed via IR spectroscopy and TLC for purity. Anti-inflammatory agent; inhibits prostaglandin synthesis.

Physicochemical Properties

Solubility :

  • This compound is hypothesized to exhibit high water solubility due to its ionic chloride component, akin to hydrochlorothiazide (1.2 g/L at 25°C) .

Thermal Stability :

  • Hydrazide hydrochlorides generally decompose at temperatures >200°C, releasing ammonia and hydrogen chloride. For example, tiaramide hydrochloride undergoes decomposition at 210–215°C .

Reactivity :

  • The arsenic center in this compound may confer redox activity, similar to arsenic trioxide (As₂O₃), which undergoes reduction to arsenite in biological systems .

Analytical Characterization

  • Infrared Spectroscopy (IR) : Hydrazide N-H stretches (3100–3300 cm⁻¹) and As-Cl vibrations (500–600 cm⁻¹) are critical for identification .
  • Chromatography : Reverse-phase HPLC methods, validated for Anagrelide impurities, could separate this compound from byproducts .
  • Quantitative Analysis : Chloride content can be determined via argentometric titration, as applied to prilocaine hydrochloride .

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